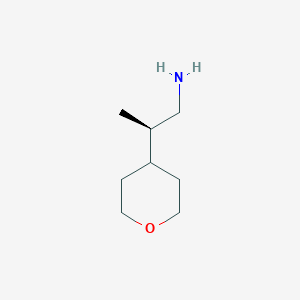
(2R)-2-(Oxan-4-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(Oxan-4-yl)propan-1-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Tetrahydro-2H-oxepin-2-ylmethylamine or THOAM. The aim of
Mecanismo De Acción
The mechanism of action of (2R)-2-(Oxan-4-yl)propan-1-amine is not well understood. However, it is believed that this compound acts as a neurotransmitter that modulates the activity of serotonin receptors in the brain. Serotonin is a neurotransmitter that plays an important role in regulating mood, appetite, and sleep. By modulating the activity of serotonin receptors, (2R)-2-(Oxan-4-yl)propan-1-amine can have an effect on these physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2R)-2-(Oxan-4-yl)propan-1-amine are not well studied. However, it is believed that this compound can have an effect on the activity of serotonin receptors in the brain. Serotonin receptors are involved in regulating mood, appetite, and sleep. By modulating the activity of these receptors, (2R)-2-(Oxan-4-yl)propan-1-amine can have an effect on these physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (2R)-2-(Oxan-4-yl)propan-1-amine in lab experiments include its high purity, stability, and low toxicity. This compound can be easily synthesized using simple and cost-effective methods. However, the limitations of using (2R)-2-(Oxan-4-yl)propan-1-amine in lab experiments include its limited solubility in water and organic solvents. This can make it difficult to dissolve this compound in the reaction medium, which can affect the yield of the product.
Direcciones Futuras
There are several future directions for the research on (2R)-2-(Oxan-4-yl)propan-1-amine. One direction is to study the mechanism of action of this compound in more detail. This can help to identify the specific serotonin receptors that are modulated by (2R)-2-(Oxan-4-yl)propan-1-amine and the downstream signaling pathways that are affected. Another direction is to explore the potential applications of this compound in drug delivery and tissue engineering. This can involve the synthesis of polymers that incorporate (2R)-2-(Oxan-4-yl)propan-1-amine as a monomer. Finally, another direction is to investigate the potential therapeutic applications of (2R)-2-(Oxan-4-yl)propan-1-amine in the treatment of depression and anxiety disorders. This can involve the synthesis of selective serotonin reuptake inhibitors (SSRIs) that are based on (2R)-2-(Oxan-4-yl)propan-1-amine as a building block.
Conclusion:
In conclusion, (2R)-2-(Oxan-4-yl)propan-1-amine is a chemical compound that has potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The synthesis method of this compound involves the reaction of epoxide and amine in the presence of a catalyst. The mechanism of action of this compound is not well understood, but it is believed to modulate the activity of serotonin receptors in the brain. The biochemical and physiological effects of this compound are not well studied. The advantages of using this compound in lab experiments include its high purity, stability, and low toxicity. The limitations of using this compound in lab experiments include its limited solubility in water and organic solvents. There are several future directions for the research on this compound, including studying the mechanism of action, exploring potential applications in drug delivery and tissue engineering, and investigating potential therapeutic applications in the treatment of depression and anxiety disorders.
Métodos De Síntesis
The synthesis method of (2R)-2-(Oxan-4-yl)propan-1-amine involves the reaction of epoxide and amine. The epoxide can be prepared by the reaction of alkene with peracid. The amine can be prepared by the reduction of nitrile or the reaction of amide with reducing agents. The reaction of epoxide and amine can be carried out in the presence of a catalyst such as a Lewis acid or a Brønsted acid. The yield of the product can be improved by optimizing the reaction conditions such as temperature, pressure, and reaction time.
Aplicaciones Científicas De Investigación
(2R)-2-(Oxan-4-yl)propan-1-amine has potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound can be used as a building block for the synthesis of drugs that target the central nervous system. For example, (2R)-2-(Oxan-4-yl)propan-1-amine can be used as a precursor for the synthesis of selective serotonin reuptake inhibitors (SSRIs) that are used to treat depression and anxiety disorders. In materials science, this compound can be used as a monomer for the synthesis of polymers that have potential applications in drug delivery and tissue engineering. In organic synthesis, this compound can be used as a chiral auxiliary for the synthesis of enantiomerically pure compounds.
Propiedades
IUPAC Name |
(2R)-2-(oxan-4-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7(6-9)8-2-4-10-5-3-8/h7-8H,2-6,9H2,1H3/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSLTQVQTWQEEO-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(Oxan-4-yl)propan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-ethoxybenzenesulfonamide](/img/structure/B2682572.png)
![3-{[5-(Methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino}-1-phenylazetidin-2-one](/img/structure/B2682575.png)



![N'-[(2E)-3-(2,4-dichlorophenyl)prop-2-enoyl]-4-methylbenzohydrazide](/img/structure/B2682580.png)
![5-chloro-3-(3-(4-(2-chlorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2682581.png)
![N-([2,2'-bifuran]-5-ylmethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2682584.png)

![(3aR,5r,6aS)-tert-Butyl 5-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/no-structure.png)


![N-(furan-3-ylmethyl)-2-methyl-N-(thiophen-2-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2682594.png)